molecular formula C7H7NO3 B14400350 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole CAS No. 86697-01-0

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole

Katalognummer: B14400350
CAS-Nummer: 86697-01-0
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: VIUOPJDSWHGGCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole is a heterocyclic compound that features a unique structure with oxygen and nitrogen atoms incorporated into its ring system. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method allows for the continuous production of the compound with high efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties depending on the substituents introduced.

Wirkmechanismus

The mechanism of action of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes, such as 11β-HSD1, and act as dual agonists for PPAR α/γ .

Vergleich Mit ähnlichen Verbindungen

4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

86697-01-0

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

4H-[1,3]dioxocino[5,6-d][1,2]oxazole

InChI

InChI=1S/C7H7NO3/c1-2-9-5-10-4-6-3-8-11-7(1)6/h1-3H,4-5H2

InChI-Schlüssel

VIUOPJDSWHGGCE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=COCO1)ON=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.